1-[5-(DIFLUOROMETHYL)-5-HYDROXY-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-[(4-METHYLBENZYL)SULFANYL]-1-ETHANONE
Overview
Description
1-[5-(DIFLUOROMETHYL)-5-HYDROXY-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-[(4-METHYLBENZYL)SULFANYL]-1-ETHANONE is a complex organic compound with potential applications in various fields such as pharmaceuticals, agrochemicals, and materials science. The presence of difluoromethyl and hydroxy groups, along with a pyrazole ring, makes this compound particularly interesting for chemical research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[5-(DIFLUOROMETHYL)-5-HYDROXY-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-[(4-METHYLBENZYL)SULFANYL]-1-ETHANONE typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the pyrazole ring, introduction of the difluoromethyl group, and the attachment of the benzylsulfanyl moiety. Common reagents used in these reactions include hydrazines, aldehydes, and fluorinating agents. The reaction conditions often involve the use of solvents like ethanol or acetonitrile and catalysts such as acids or bases to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts. The scalability of the synthesis would be a key consideration for industrial applications.
Chemical Reactions Analysis
Types of Reactions
1-[5-(DIFLUOROMETHYL)-5-HYDROXY-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-[(4-METHYLBENZYL)SULFANYL]-1-ETHANONE can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). The reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes the use of catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the carbonyl group would yield an alcohol.
Scientific Research Applications
1-[5-(DIFLUOROMETHYL)-5-HYDROXY-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-[(4-METHYLBENZYL)SULFANYL]-1-ETHANONE has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly those containing fluorinated groups.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development, particularly in the areas of anti-inflammatory and anticancer research.
Medicine: Its unique structure may allow it to interact with specific biological targets, making it a potential therapeutic agent.
Industry: The compound’s properties could be exploited in the development of new materials with specific characteristics, such as increased stability or reactivity.
Mechanism of Action
The mechanism of action of 1-[5-(DIFLUOROMETHYL)-5-HYDROXY-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-[(4-METHYLBENZYL)SULFANYL]-1-ETHANONE involves its interaction with molecular targets in biological systems. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, while the hydroxy and pyrazole groups can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target proteins, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
3-(Difluoromethyl)-1-methyl-1H-pyrazole-5-carboxylic acid: This compound shares the difluoromethyl and pyrazole groups but differs in the presence of a carboxylic acid group instead of the benzylsulfanyl moiety.
Trifluoromethyl-containing compounds: These compounds have similar fluorinated groups but may differ in the overall structure and functional groups attached.
Uniqueness
1-[5-(DIFLUOROMETHYL)-5-HYDROXY-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-[(4-METHYLBENZYL)SULFANYL]-1-ETHANONE is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of both difluoromethyl and benzylsulfanyl groups makes it distinct from other similar compounds and potentially more versatile in its applications.
Properties
IUPAC Name |
1-[5-(difluoromethyl)-5-hydroxy-3-methyl-4H-pyrazol-1-yl]-2-[(4-methylphenyl)methylsulfanyl]ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18F2N2O2S/c1-10-3-5-12(6-4-10)8-22-9-13(20)19-15(21,14(16)17)7-11(2)18-19/h3-6,14,21H,7-9H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWKOSKWPUFSQST-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(C1)(C(F)F)O)C(=O)CSCC2=CC=C(C=C2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18F2N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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